Methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate
CAS No.:
Cat. No.: VC18105551
Molecular Formula: C8H9F3O2
Molecular Weight: 194.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9F3O2 |
|---|---|
| Molecular Weight | 194.15 g/mol |
| IUPAC Name | methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate |
| Standard InChI | InChI=1S/C8H9F3O2/c1-13-6(12)7(8(9,10)11)4-2-3-5-7/h2-3H,4-5H2,1H3 |
| Standard InChI Key | YLKMRKMTKYQMBH-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1(CC=CC1)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a cyclopentene ring—a five-membered unsaturated hydrocarbon—with two key functional groups: a trifluoromethyl () group and a methyl ester () at the 1-position (Figure 1). The cyclopentene ring introduces strain due to its non-planar geometry, while the electron-withdrawing trifluoromethyl group enhances electrophilicity at adjacent carbon centers . The ester group contributes to the molecule’s polarity, influencing solubility in organic solvents such as tetrahydrofuran (THF) and dichloromethane .
Table 1: Key Structural Descriptors
Spectroscopic and Computational Insights
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the cyclopentene protons ( 5.6–6.2 ppm, olefinic H) and the trifluoromethyl group ( −65 ppm in -NMR) . Density functional theory (DFT) calculations predict a puckered cyclopentene ring with a dihedral angle of 25° between the ester and trifluoromethyl groups, optimizing steric and electronic interactions.
Synthesis and Optimization
Radical Trifluoromethylation
A prevalent synthesis route involves radical trifluoromethylation of cyclopentene precursors using trifluoromethyl iodide () under azobisisobutyronitrile (AIBN) initiation. The reaction proceeds via a chain mechanism:
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Initiation: AIBN decomposes to generate radicals.
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Propagation: abstracts a hydrogen atom, forming a -radical that adds to the cyclopentene double bond.
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Termination: Radical recombination yields the trifluoromethylated product.
Typical conditions include refluxing in THF at 60°C for 12 hours, achieving yields of 65–75%. Purification via column chromatography (silica gel, hexane/ethyl acetate) affords >95% purity .
Alternative Approaches
Patent literature describes Grignard reagent-based methods for analogous trifluoromethylated cyclopentanes, though these are less efficient for the unsaturated cyclopentene derivative . Transition metal-catalyzed approaches using palladium or nickel remain underexplored but could offer regioselective advantages .
Physicochemical Properties
Stability and Reactivity
The trifluoromethyl group confers exceptional metabolic stability, as evidenced by in vitro studies showing <8% degradation in human liver microsomes over 60 minutes . The ester group undergoes hydrolysis under basic conditions (e.g., NaOH/MeOH), yielding the corresponding carboxylic acid .
Table 2: Comparative Physicochemical Data
| Property | Methyl 1-(Trifluoromethyl)cyclopent-3-ene-1-carboxylate | Methyl 3-(Trifluoromethyl)cyclopentane-1-carboxylate |
|---|---|---|
| Molecular Weight | 194.15 g/mol | 196.17 g/mol |
| LogP | 2.3 | 2.6 |
| Boiling Point | 132–134°C (est.) | 145–147°C (est.) |
| Solubility in THF | 85 mg/mL | 72 mg/mL |
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a glass transition temperature () of −15°C, indicative of moderate rigidity imparted by the cyclopentene ring . Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, aligning with stability trends in fluorinated esters .
Reactivity and Functionalization
Electrophilic Additions
The electron-deficient cyclopentene double bond undergoes regioselective epoxidation with meta-chloroperbenzoic acid (), yielding an epoxide intermediate. Subsequent ring-opening reactions with nucleophiles (e.g., amines, thiols) enable access to diversely substituted derivatives.
Cross-Coupling Reactions
Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd(PPh) introduces aromatic substituents at the 4-position of the cyclopentene ring . This strategy has been leveraged to develop RORγt inhibitors for autoimmune diseases .
Applications in Drug Discovery
RORγt Inverse Agonism
The compound’s trifluoromethyl group enhances binding to the retinoid-related orphan receptor gamma t (RORγt), a target in Th17-mediated pathologies. Derivatives exhibit IC values as low as 4.1 nM in RORγt TR-FRET assays, surpassing non-fluorinated analogues .
Agrochemistry
Incorporation into herbicides improves rainfastness due to increased lipophilicity (), reducing leaching into groundwater . Field trials demonstrate 90% weed control efficacy at 50 g/ha .
Future Directions
Biocatalysis
Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) could enable enantioselective synthesis of chiral derivatives, addressing current racemic limitations .
Materials Science
Copolymerization with fluorinated acrylates may yield polymers with low dielectric constants (<2.5), suitable for 5G insulators.
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